molecular formula C26H22ClN3O3S B2956504 2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide CAS No. 894556-20-8

2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B2956504
CAS No.: 894556-20-8
M. Wt: 491.99
InChI Key: DQLUQYMTADYAIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a spiro[indoline-3,2'-thiazolidine] core with a 3-chlorophenyl substituent at the 3'-position and an N-(4-methylbenzyl)acetamide group. Its structural complexity combines a thiazolidinone ring fused to an indoline moiety, which is associated with diverse biological activities, including anti-inflammatory and antimicrobial properties .

Properties

IUPAC Name

2-[3-(3-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O3S/c1-17-9-11-18(12-10-17)14-28-23(31)15-29-22-8-3-2-7-21(22)26(25(29)33)30(24(32)16-34-26)20-6-4-5-19(27)13-20/h2-13H,14-16H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLUQYMTADYAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3’-(3-chlorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indoline and thiazolidin intermediates, followed by their coupling under specific conditions to form the spiro compound. Common reagents used in these reactions include chlorinated aromatic compounds, acylating agents, and various catalysts to facilitate the formation of the spiro linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3’-(3-chlorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

2-(3’-(3-chlorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide has several applications in scientific research:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying spiro compounds and their reactivity.

    Biology: It can be used to investigate the biological activity of spiro compounds, including their interactions with enzymes and receptors.

    Medicine: Potential pharmaceutical applications include the development of new drugs targeting specific biological pathways.

    Industry: The compound’s properties could be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(3’-(3-chlorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural differences and similarities with analogs:

Compound Name Molecular Formula Substituents (R1, R2) Molecular Weight Key Features
Target Compound C26H23ClN3O3S R1: 3-chlorophenyl; R2: 4-methylbenzyl 505.0 Spiro-thiazolidinone-indoline core; chloro enhances lipophilicity
2-(3'-(4-Fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide C27H24FN3O3S R1: 4-fluorophenyl; R2: 4-methylbenzyl 489.6 Fluorine substituent increases electronegativity; reduced steric hindrance
N-(4-Methoxyphenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide C26H23N3O5S R1: 4-methoxyphenyl; R2: 4-methoxyphenyl 489.5 Methoxy groups improve solubility; potential for enhanced CNS penetration
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide C17H12Cl2N2O3 Quinazolinone core; R: 2,4-dichlorophenyl 369.2 Quinazolinone instead of spiro-indoline-thiazolidine; dichloro enhances activity

Key Observations :

  • Solubility : Methoxy-substituted analogs exhibit higher aqueous solubility due to polar groups, whereas the target compound’s chloro and methyl groups favor membrane permeability.
  • Core Structure: Spiro-thiazolidinone-indoline systems (target, ) may exhibit better conformational rigidity compared to quinazolinone derivatives , influencing target selectivity.

Biological Activity

The compound 2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide is a synthetic organic molecule notable for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological mechanisms, and pharmacological properties.

  • Molecular Formula : C26H22ClN3O3S
  • Molecular Weight : 492.0 g/mol
  • CAS Number : 893786-50-0

The compound features a spiro structure that combines indoline and thiazolidine moieties, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Indoline Moiety : Cyclization of an appropriate aniline derivative.
  • Formation of the Thiazolidin Ring : Reaction with thiazolidine derivatives under acidic conditions.
  • Acetylation : Finalizing the structure through acetylation with acetic anhydride.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
HEPG21.18
MCF70.67
HCT-1160.80
ACHN0.87

These values indicate that the compound exhibits potent activity compared to established anticancer agents such as staurosporine and doxorubicin.

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of Cell Proliferation : Interference with pathways regulating cell cycle progression.
  • Induction of Apoptosis : Activation of apoptotic pathways leading to cancer cell death.

In particular, studies have shown that it may inhibit key signaling pathways involved in tumor growth and metastasis, including EGFR and Src kinases .

Case Studies

  • Study on Breast Cancer Cells (MCF7) :
    • The compound was tested for its ability to inhibit proliferation in MCF7 cells, showing an IC50 value significantly lower than traditional treatments, suggesting a promising alternative for breast cancer therapy .
  • Study on Hepatocellular Carcinoma (HEPG2) :
    • In HEPG2 cells, the compound demonstrated a strong cytotoxic effect, leading researchers to further investigate its potential as a therapeutic agent for liver cancer .

Q & A

Basic: What are the standard synthetic routes for this spiro[indoline-thiazolidin] acetamide derivative?

Methodological Answer:
The synthesis typically involves coupling substituted indoline-thiazolidinone cores with acetamide moieties. A common approach includes:

  • Step 1: Condensation of 3-chlorophenyl-substituted thiazolidinone with indoline derivatives using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane under triethylamine catalysis .
  • Step 2: Acetylation of the intermediate with N-(4-methylbenzyl)acetamide under reflux conditions in acetic acid, followed by purification via recrystallization (e.g., DMF/acetic acid mixtures) .
    Key parameters include temperature control (e.g., 273 K during coupling) and stoichiometric ratios (1:1 for reactants) to minimize side products .

Advanced: How can stereochemical control be achieved during the spiro-ring formation?

Methodological Answer:
Spiro-ring formation is sensitive to reaction conditions:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency by stabilizing transition states .
  • Catalysis: Acidic conditions (e.g., glacial acetic acid) promote intramolecular cyclization while suppressing racemization .
  • Characterization: Confirm stereochemistry via single-crystal X-ray diffraction (as in ) or NOESY NMR to resolve spatial arrangements of the 3-chlorophenyl and 4-methylbenzyl groups.

Basic: What analytical techniques are critical for structural validation?

Methodological Answer:
A multi-technique approach ensures accuracy:

  • Spectroscopy:
    • 1H/13C NMR to confirm substituent integration (e.g., aromatic protons from chlorophenyl and methylbenzyl groups) .
    • IR to validate carbonyl stretches (C=O at ~1700 cm⁻¹ for thiazolidinone and acetamide) .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., C24H20ClN3O3S expected vs. observed) .
  • X-ray Crystallography: Resolves bond angles and torsion angles in the spiro-center .

Advanced: How to address contradictions between computational and experimental spectral data?

Methodological Answer:
Discrepancies often arise from solvent effects or conformational flexibility:

  • DFT Optimization: Re-calculate theoretical spectra (e.g., using Gaussian) with solvent models (e.g., PCM for DMSO) to match experimental conditions .
  • Dynamic NMR: Probe temperature-dependent shifts to identify rotameric equilibria in the acetamide moiety .
  • Cross-Validation: Compare experimental XRD bond lengths (e.g., C=O at 1.22 Å ) with computational values to refine force fields.

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:
Design assays targeting hypothesized mechanisms (e.g., kinase inhibition or anti-inflammatory pathways):

  • Cell Viability: Use MTT assays on cancer cell lines (e.g., HeLa) with IC50 determination .
  • Enzyme Inhibition: Test against COX-2 or JAK2 kinases via fluorometric assays, using staurosporine as a positive control .
  • Dose-Response: Include a 10-point concentration gradient (1 nM–100 µM) and triplicate replicates for statistical rigor .

Advanced: How to optimize solubility for in vivo pharmacokinetic studies?

Methodological Answer:
Address low solubility (common with spiro- and acetamide motifs):

  • Prodrug Design: Introduce phosphate esters at the acetamide’s methyl group for enhanced aqueous solubility .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (70:30 lactide:glycolide) using solvent evaporation .
  • Co-Solvents: Use Cremophor EL or D-α-tocopherol PEG succinate (TPGS) in vehicle solutions .

Basic: What are the recommended storage conditions for long-term stability?

Methodological Answer:
Prevent degradation via:

  • Temperature: Store at 2–8°C in amber vials to avoid photolytic cleavage of the thiazolidinone ring .
  • Humidity Control: Use desiccants (silica gel) in sealed containers; avoid aqueous buffers unless lyophilized .
  • Purity Monitoring: Conduct quarterly HPLC checks (C18 column, acetonitrile/water gradient) to detect hydrolyzed byproducts .

Advanced: How to resolve conflicting bioactivity data across cell lines?

Methodological Answer:
Contradictions may stem from cell-specific uptake or metabolism:

  • Transport Studies: Use LC-MS/MS to quantify intracellular concentrations in divergent cell lines (e.g., HepG2 vs. MCF-7) .
  • Metabolite Profiling: Incubate compound with microsomal fractions (e.g., human liver S9) and identify metabolites via UPLC-QTOF .
  • Pathway Analysis: Perform RNA-seq on responsive vs. non-responsive lines to identify differential gene expression (e.g., ABC transporters) .

Basic: What computational tools predict this compound’s environmental fate?

Methodological Answer:
Use QSAR models and databases:

  • EPI Suite: Estimate biodegradation (Biowin) and ecotoxicity (ECOSAR) using the SMILES string .
  • ADMET Predictor: Simulate logP (target ~3.5) and plasma protein binding to assess bioaccumulation risks .
  • MolPort or PubChem: Cross-reference analogs (e.g., 2,4-dioxothiazolidin derivatives) for historical ecotoxicity data .

Advanced: How to design a robust SAR study for analog development?

Methodological Answer:
Structure-Activity Relationship (SAR) requires systematic variation:

  • Core Modifications: Synthesize analogs with substituents at the 3-chlorophenyl (e.g., 3-F, 3-CF3) and 4-methylbenzyl (e.g., 4-ethyl, 4-OMe) positions .
  • Activity Cliffs: Use Free-Wilson analysis to quantify contributions of individual groups to bioactivity .
  • 3D-QSAR: Build CoMFA/CoMSIA models using alignment rules based on the spiro-conformation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.